molecular formula C10H13N5O3S B2508278 2-[[2-(Azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid CAS No. 2173997-10-7

2-[[2-(Azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid

Cat. No. B2508278
M. Wt: 283.31
InChI Key: LVCDRFOBQVUDRU-UHFFFAOYSA-N
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Description

Synthesis and Characterization of Novel Compounds

The research presented in the first paper focuses on the synthesis of novel yellow azo dyes using 2-morpholin-4-yl-1,3-thiazol-4(5H)-one as a key starting material . The process involves the diazotization of aromatic amines and subsequent coupling with the thiazole derivative. The study provides a comprehensive characterization of the synthesized dyes, including their molecular geometries and electronic excitation properties, which were evaluated using density functional theory (DFT). The optimized geometries indicated that the hydrazone tautomeric form is more stable than the azo form for the compounds studied. Additionally, the photophysical properties were assessed through UV-Visible spectroscopy, revealing that certain dyes exist predominantly in the hydrazone form. The thermal stability of these dyes was also estimated, showing good resistance to decomposition upon heating .

Molecular Structure Analysis

The molecular structure analysis in the first paper is thorough, utilizing advanced computational methods such as B3LYP, CAM-B3LYP, and M06 functional coupled with 6-31G(d) and 6-311++G(d,p) basis sets. These methods were employed to optimize the geometries of the azo and hydrazone tautomeric forms of the synthesized dyes. The study's findings are significant as they provide insight into the stability of the different tautomeric forms, which is crucial for understanding the behavior and applications of these dyes in various fields .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the azo dyes are detailed in the first paper. The diazotization and coupling reactions are fundamental processes in the creation of azo compounds. The study's analysis of the tautomerism between the azo and hydrazone forms adds depth to the understanding of the chemical behavior of these molecules. The ability to predict and control the tautomeric form can have implications for the dye's color and stability, which are essential factors in industrial applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized azo dyes are explored through experimental techniques and computational predictions. The UV-Visible spectroscopy data provides empirical evidence of the tautomeric forms present in solution, while the thermal gravimetric analysis offers insights into the compounds' thermal stability. These properties are critical for practical applications, as they determine the dyes' suitability for various environments and their potential longevity .

Synthesis of 2-Morpholine Carboxylic Acid Derivatives

The second paper describes the synthesis of novel 2-morpholine carboxylic acid derivatives. The study outlines two synthetic routes leading to these derivatives, which are then further elaborated into 1-aza-4-oxabicyclo[3.3.1]nonan-6-one, a novel ring system. This compound was subsequently converted into an ortho-methoxy benzamide derivative. The research provides a foundation for the synthesis of complex molecules that incorporate the morpholine and thiazole moieties, which could be of interest for further chemical exploration and potential pharmaceutical applications .

Scientific Research Applications

Synthesis and Chemical Reactions

  • A study by Fathalla, Pazdera, and Marek (2002) described a new domino-reaction for the synthesis of N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines and related compounds, demonstrating the chemical versatility of morpholine-thiazole derivatives (Fathalla, Pazdera, & Marek, 2002).

Biological and Pharmacological Properties

  • A 2019 study by Drapak et al. involved QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives as potential antioxidants. The study provides insights into the theoretical basis for the design of new potential antioxidants (Drapak et al., 2019).
  • In 2008, Alexander et al. identified 4-(1,3-Thiazol-2-yl)morpholine derivatives as potent and selective inhibitors of phosphoinositide 3-kinase. The study highlighted the utility of this class of compounds in xenograft models of tumor growth (Alexander et al., 2008).

Antimicrobial Activity

  • Narsimha et al. (2014) synthesized a series of 1,2,3-triazolyl methyl ester of morpholine-3-carboxylic acid analogues with notable antibacterial activity. This study is an example of the antimicrobial potential of morpholine-thiazole compounds (Narsimha et al., 2014).

Antitumor Properties

  • Horishny et al. (2020) reported the synthesis of N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides with promising anticancer activity, showcasing the potential use of morpholine-thiazole derivatives in cancer treatment (Horishny et al., 2020).

properties

IUPAC Name

2-[[2-(azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3S/c11-14-12-3-7-4-15(1-2-18-7)5-9-13-8(6-19-9)10(16)17/h6-7H,1-5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCDRFOBQVUDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=NC(=CS2)C(=O)O)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(Azidomethyl)morpholin-4-yl]methyl}-1,3-thiazole-4-carboxylic acid

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